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Compound of Interest

Compound Name: (2r,3s)-2,3-Hexanediol

Cat. No.: B15495783

Technical Guide: (2R,3S)-2,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2,3-Hexanediol is a chiral vicinal diol that, along with its stereoisomers, has garnered
interest primarily in the field of chemical ecology as an insect pheromone. Vicinal diols are a
common structural motif in many biologically active molecules and serve as important chiral
building blocks in asymmetric synthesis. This guide provides a comprehensive overview of the
identifiers, properties, and potential applications of (2R,3S)-2,3-Hexanediol, with a focus on its
role as a semiochemical. While detailed experimental data for this specific stereocisomer is
limited in publicly available literature, this document compiles the most relevant information and
presents representative methodologies for its synthesis and application.

Chemical Identifiers and Physicochemical
Properties

Accurate identification and understanding of the physicochemical properties of a compound are
crucial for its application in research and development.

Chemical Identifiers

The following table summarizes the key identifiers for (2R,3S)-2,3-Hexanediol.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15495783?utm_src=pdf-interest
https://www.benchchem.com/product/b15495783?utm_src=pdf-body
https://www.benchchem.com/product/b15495783?utm_src=pdf-body
https://www.benchchem.com/product/b15495783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value

CAS Number 209917-89-5[1]

IUPAC Name (2R,3S)-hexane-2,3-diol[1]

Molecular Formula CeH1402[2]

Molecular Weight 118.17 g/mol [2]

inChi INChl=1S/C6H1402/c1-3-4-6(8)5(2)7/h5-8H,3-
4H2,1-2H3/t5-,6+/m1/s1[1]

InChlKey QCIYAEYRVFUFAP-RITPCOANSA-N[1]

Canonical SMILES

CCC--INVALID-LINK--O">C@@HOI1]

Synonyms

rel-(2R,3S)-Hexane-2,3-diol, (2r,3s)-hexane-2,3-
diol[1]

Physicochemical Properties

Quantitative data for the specific (2R,3S) stereoisomer is not readily available. The data

presented below is for the general compound 2,3-Hexanediol and should be considered

representative.

Property Value Source
Boiling Point 199.6 + 8.0 °C (Predicted) [3]
Density 0.958 £ 0.06 g/cm? (Predicted) [3]
XLogP3-AA 0.6 [2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

ydrog p 5 2]
Count
Rotatable Bond Count 3 [2]

Experimental Protocols
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Detailed experimental protocols for the synthesis and application of (2R,3S)-2,3-Hexanediol
are not extensively documented in readily accessible literature. However, based on established
methods for the synthesis of chiral vicinal diols and its known application as an insect
pheromone, representative protocols can be outlined.

Enantioselective Synthesis of anti-1,2-Diols (General
Protocol)

The synthesis of chiral vicinal diols like (2R,3S)-2,3-Hexanediol often involves asymmetric
dihydroxylation of an alkene or the stereoselective reduction of an a-hydroxy ketone. An
alternative modern approach is the asymmetric ring-opening/cross-metathesis (AROCM) of
dioxygenated cyclobutenes, which can produce anti-diols with high enantioselectivity.[4]

Objective: To synthesize an enantiomerically enriched anti-1,2-diol.
Materials:

e A suitable cis-dioxygenated cyclobutene substrate

o A cross-metathesis partner alkene

o A chiral-at-Ru catalyst[4]

e Anhydrous solvent (e.g., dichloromethane)

o Standard laboratory glassware and purification equipment (e.qg., silica gel for
chromatography)

Methodology:

e In an inert atmosphere (e.g., under argon), dissolve the cis-dioxygenated cyclobutene
substrate and the alkene cross-metathesis partner in the anhydrous solvent.

e Add the chiral-at-Ru catalyst to the reaction mixture.

« Stir the reaction at the appropriate temperature (e.g., room temperature to 40 °C) and
monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).
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e Upon completion, quench the reaction and remove the solvent under reduced pressure.
 Purify the resulting 1,2-anti diol derivative by flash column chromatography on silica gel.

« |f the hydroxyl groups are protected, deprotection can be carried out using standard
procedures to yield the final diol.

Field Bioassay for Pheromone Activity

(2R,3S)-2,3-Hexanediol and its stereoisomers are known to be sex attractants for certain
species of cerambycid beetles.[5] The following is a general protocol for a field bioassay to test
the attractiveness of this compound.

Objective: To determine the attractiveness of (2R,3S)-2,3-Hexanediol to a target insect species
in a field setting.

Materials:

¢ (2R,3S)-2,3-Hexanediol

o A suitable solvent (e.g., absolute ethanol)

 Insect traps (e.g., cross-vane panel traps)

e Lures (e.g., rubber septa or other slow-release dispensers)

e Control lures (solvent only)

o A suitable field site with a known population of the target insect species
Methodology:

» Prepare the lures by loading them with a specific dose of (2R,3S)-2,3-Hexanediol dissolved
in the solvent. Prepare control lures with the solvent only.

o Deploy the baited and control traps in the field in a randomized block design to minimize
positional bias.
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e Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured
target insects.

e At the end of the experimental period, collect all the data.

e Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there is
a significant difference in the number of insects captured in the baited traps compared to the
control traps.

Spectroscopic Data

Specific spectroscopic data for (2R,3S)-2,3-Hexanediol is not available in the provided search
results. The following tables present representative data for the general 2,3-Hexanediol

molecule.
3C NMR Representative Data
Carbon Atom Chemical Shift (ppm)
C1 ~10
c2 ~70-75
C3 ~70-75
c4 ~25-30
C5 ~20-25
C6 ~14

Note: The exact chemical shifts will vary depending on the solvent and the specific
stereoisomer.

Mass Spectrometry Representative Data

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15495783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

miz Interpretation
118 Molecular lon (M+)
101 [M - OHJ+

85 [M - H20 - CHs]+
73 [M - CsH7]+

45 [CH3CH(OH)]+

Note: Fragmentation patterns can vary with the ionization method and energy.

Visualizations
Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for producing a chiral vicinal
diol like (2R,3S)-2,3-Hexanediol via asymmetric dihydroxylation of an alkene.
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Caption: A generalized synthetic pathway for (2R,3S)-2,3-Hexanediol.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a field bioassay to test the
efficacy of (2R,3S)-2,3-Hexanediol as an insect pheromone.
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Caption: Workflow for a field bioassay of a pheromone.

Applications in Drug Development

While chiral vicinal diols are a valuable class of intermediates in the synthesis of
pharmaceuticals, there is currently no specific information in the public domain detailing the
use of (2R,3S)-2,3-Hexanediol in drug development. Its utility would likely lie in its role as a
chiral building block for the synthesis of more complex molecules with potential therapeutic
activity. The stereospecific nature of the two hydroxyl groups could be exploited to control the
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stereochemistry of subsequent synthetic steps, which is a critical aspect of modern drug
design.

Conclusion

(2R,3S)-2,3-Hexanediol is a chiral molecule with established significance in the field of
chemical ecology as an insect pheromone. While detailed experimental protocols and a full
physicochemical characterization of this specific stereoisomer are not widely available, this
guide provides a foundational understanding based on existing knowledge of related
compounds and general synthetic methodologies. For researchers and professionals in drug
development, its potential lies in its application as a chiral synthon. Further research is needed
to fully elucidate the properties and potential applications of this specific stereoisomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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